molecular formula C12H15N5O3 B133710 Entecavir CAS No. 1333204-94-6

Entecavir

Cat. No. B133710
M. Wt: 277.28 g/mol
InChI Key: QDGZDCVAUDNJFG-FXQIFTODSA-N
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Description

Entecavir is a potent and selective guanosine analogue with significant activity against hepatitis B virus (HBV). It is used in the treatment of chronic HBV infection in adults with evidence of active viral replication and elevated serum ALT and/or AST levels, or histological evidence of active disease . Entecavir is rapidly phosphorylated to the active intracellular 5'-triphosphate form, which inhibits HBV replication .

Synthesis Analysis

The total

Scientific Research Applications

  • Liver Function Improvement in HBV-associated Cirrhosis : Entecavir has been shown to induce biochemical and histologic improvement in patients with chronic hepatitis B, confirming the drug's ability to improve liver function and non-invasive fibrosis markers in HBV-associated cirrhosis over a period of 2 years (Shin et al., 2015).

  • HBV X Gene Mutants and Hepatocellular Carcinoma : Research indicates that despite Entecavir's efficacy in suppressing HBV replication, some cirrhotic patients developed hepatocellular carcinoma (HCC) after treatment. This might be attributed to oncogenic-enhancing mutations developed in the HBV X gene in HCC patients treated with Entecavir (Lin et al., 2019).

  • Role in Hepatic Distribution and Antiviral Activity During Pregnancy : A study aimed to understand the mechanism of Entecavir uptake into hepatocytes, especially during pregnancy, showing its potential use in preventing mother-to-child transmission of HBV (Ma et al., 2019).

  • Molecular Modeling of Drug-Resistant HBV : Molecular modeling and process studies of Entecavir have been used to understand the molecular basis of drug resistance in HBV, offering insights into the treatment of drug-resistant hepatitis B infection (Pathy & Internationals, 2018).

  • Comparative Studies with Other Antiviral Drugs : Studies comparing Entecavir with other antiviral drugs like telbivudine have been conducted to understand its efficacy in treating chronic hepatitis B, particularly in patients with underlying cirrhosis (Kim et al., 2015).

  • Molecular Dynamics Simulation with Silver Nanoparticles : Research on the stability of silver nanoparticles of Entecavir using molecular dynamics simulation provides insights into the physicochemical properties and environmental effects on drug molecules (Kazmi et al., 2022).

  • Formulation Studies for Improved Efficacy : Studies have been conducted on different formulations of Entecavir, such as in-situ implant and nanoparticle formulations, to evaluate their in-vitro and in-vivo efficacy, aiming for sustained release and improved therapeutic effects (Ayoub et al., 2020).

Safety And Hazards

Entecavir treatment was found to be safe in a large cohort of US patients, but ALT normalization and HBV DNA suppression rates were lower than previously reported in clinical trials . Severe acute exacerbations of hepatitis B have been reported in patients who have discontinued anti-hepatitis B therapy, including entecavir . It is fatal if swallowed and may be harmful by inhalation or skin absorption .

properties

IUPAC Name

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGZDCVAUDNJFG-FXQIFTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046446
Record name Entecavir
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Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Entecavir
Source Human Metabolome Database (HMDB)
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Solubility

Slightly soluble (2.4 mg/mL at pH 7.9, 25 °C), In water, 2.4X10+3 mg/L, temp not specified, 6.59e+00 g/L
Record name Entecavir
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Record name ENTECAVIR
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Record name Entecavir
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

By competing with the natural substrate deoxyguanosine triphosphate, entecavir functionally inhibits all three activities of the HBV polymerase (reverse transcriptase, rt): (1) base priming, (2) reverse transcription of the negative strand from the pregenomic messenger RNA, and (3) synthesis of the positive strand of HBV DNA. Upon activation by kinases, the drug can be incorporated into the DNA which has the ultimate effect of inhibiting the HBV polymerase activity., Entecavir is a nucleoside analogue with activity against HBV polymerase. It is efficiently phosphorylated to the active triphosphate form, which competes with the natural substrate deoxyguanosine triphosphate and inhibits all three activities of the HBV polymerase (reverse transcriptase): 1) base priming, 2) reverse transcription of the negative strand from the pregenomic messenger RNA and 3) synthesis of the positive strand of HBV DNA. Entecavir triphosphate is a weak inhibitor of cellular DNA polymerases alpha, beta, and delta and mitochondrial DNA polymerase gamma with Ki values ranging from 18 to > 160 microM.
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Product Name

Entecavir

Color/Form

White to off white powder

CAS RN

142217-69-4
Record name Entecavir
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Record name Entecavir [USAN:INN]
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Record name Entecavir
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Record name Entecavir
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Record name 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]
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Record name ENTECAVIR ANHYDROUS
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Record name ENTECAVIR
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Record name Entecavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36,200
Citations
T Shaw, S Locarnini - Expert review of anti-infective therapy, 2004 - Taylor & Francis
… Entecavir-TP, the major anabolite, accumulated rapidly and was detectable after exposure to entecavir … of 1 or 25 µM entecavir, intracellular entecavir-TP concentrations reached …
Number of citations: 144 www.tandfonline.com
P Honkoop, RA De Man - Expert opinion on investigational drugs, 2003 - Taylor & Francis
… , entecavir revealed excellent suppression of hepatitis B virus replication without significant side effects or evidence of mitochondrial toxicity. Until now, no entecavir-… Data on entecavir …
Number of citations: 138 www.tandfonline.com
SJ Matthews - Clinical therapeutics, 2006 - Elsevier
… The potential for drug interactions with entecavir appears to be minimal, although … prolong serum concentrations of entecavir. One of the Phase III studies of entecavir found statistically …
Number of citations: 99 www.sciencedirect.com
RG Gish, AS Lok, TT Chang, RA De Man, A Gadano… - Gastroenterology, 2007 - Elsevier
… Background & Aims: Entecavir demonstrated superior … entecavir and lamivudine treatment through 96 weeks. Methods: 709 HBeAg-positive CHB patients were randomized to entecavir …
Number of citations: 505 www.sciencedirect.com
TT Chang, RG Gish, R De Man, A Gadano… - … England Journal of …, 2006 - Mass Medical Soc
… entecavir group (72 percent) and 195 of 314 patients in the lamivudine group (62 percent, P=0.009). More patients in the entecavir … 48 was greater with entecavir than with lamivudine (…
Number of citations: 030 www.nejm.org
CL Lai, D Shouval, AS Lok, TT Chang… - … England Journal of …, 2006 - Mass Medical Soc
Background Entecavir is a potent and selective antiviral agent that has demonstrated efficacy in phase 2 studies in patients with hepatitis B e antigen (HBeAg)–negative chronic …
Number of citations: 655 www.nejm.org
TT Chang, CL Lai, S Kew Yoon, SS Lee… - …, 2010 - Wiley Online Library
… biochemical benefit compared to lamivudine after 48 weeks in entecavir (ETV)-022, a study … entecavir or lamivudine treatment through 96 weeks, increasing numbers of entecavir-…
Number of citations: 704 aasldpubs.onlinelibrary.wiley.com
MA McMahon, BL Jilek, TP Brennan… - … England Journal of …, 2007 - Mass Medical Soc
… guidelines, recommend entecavir for hepatitis B treatment in HIV-1–infected persons who do not meet criteria for HIV-1 treatment. Here, we report that entecavir has clinically relevant …
Number of citations: 351 www.nejm.org
M Sherman, C Yurdaydin, J Sollano, M Silva, YF Liaw… - Gastroenterology, 2006 - Elsevier
… Virologic rebound because of entecavir resistance substitutions occurred in 2 of 141 of entecavir-… The safety profile of entecavir was comparable to lamivudine with fewer ALT flares on …
Number of citations: 598 www.sciencedirect.com
…, JJ Shim, JH Sohn, YK Cho, LTS of Entecavir - Clinical …, 2020 - Elsevier
… patients treated with oral entecavir or tenofovir and followed up for the same time periods. … entecavir or TDF between 2011 and 2015 were included in the study (Figure 1). Entecavir and …
Number of citations: 22 www.sciencedirect.com

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